Bienvenue dans la boutique en ligne BenchChem!

Febuxostat

Enzymology Xanthine Oxidase Inhibition In Vitro Pharmacology

Febuxostat (144060-53-7) is the essential reference XO inhibitor—not substitutable by allopurinol or topiroxostat. Its non-competitive, non-purine mechanism (Ki 0.6 nM) ensures clean assays without purine pathway interference. Unique pharmacokinetic profile (hepatic glucuronidation, <6% renal excretion) enables renal-independent animal studies. Well-characterized polymorphic solid-state system for crystal engineering studies. Procure this exact CAS to avoid confounding variables and ensure reproducibility.

Molecular Formula C16H16N2O3S
Molecular Weight 316.4 g/mol
CAS No. 144060-53-7
Cat. No. B1672324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFebuxostat
CAS144060-53-7
Synonyms2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylic acid
6720, TEI
febuxostat
TEI 6720
TEI-6720
TEI6720
uloric
Molecular FormulaC16H16N2O3S
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O
InChIInChI=1S/C16H16N2O3S/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20/h4-6,9H,8H2,1-3H3,(H,19,20)
InChIKeyBQSJTQLCZDPROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Febuxostat (CAS 144060-53-7) for Research & Industrial Procurement: Chemical Class and Baseline Characterization


Febuxostat (CAS 144060-53-7, TEI-6720, TMX-67) is a 2-arylthiazole derivative and a non-purine selective inhibitor of xanthine oxidoreductase (XOR) [1]. It is classified by the WHO under ATC code M04AA03 as a preparation inhibiting uric acid production [2]. The compound has a molecular weight of 316.37 g/mol (C₁₆H₁₆N₂O₃S) and is supplied as a small-molecule active pharmaceutical ingredient with typical research-grade purity of ≥98% (HPLC) . Its physicochemical and pharmacological profile supports applications in gout and hyperuricemia research, cardiovascular studies, and urate-lowering therapy investigations.

Febuxostat (CAS 144060-53-7) vs. Generic Xanthine Oxidase Inhibitors: Why In-Class Substitution Is Not Scientifically Defensible


Febuxostat cannot be substituted with other xanthine oxidase (XO) inhibitors such as allopurinol or topiroxostat without fundamentally altering experimental outcomes or therapeutic expectations. Unlike the purine-analog allopurinol, febuxostat is a non-purine inhibitor with a structurally distinct thiazolecarboxylic acid scaffold that binds non-competitively to the molybdenum pterin center of XO, preventing substrate access without being incorporated into purine metabolism [1]. This mechanistic divergence yields quantitatively distinct potency, selectivity against other purine/pyrimidine pathway enzymes, and a unique pharmacokinetic profile characterized by extensive glucuronidation rather than renal excretion [2]. Consequently, procurement of the precise compound (CAS 144060-53-7) is essential for reproducible research or formulation development; any deviation to a purportedly 'similar' XO inhibitor will introduce confounding variables across all downstream assays.

Febuxostat (CAS 144060-53-7) Quantitative Evidence Guide: Verified Differentiation from Closest Comparators


Febuxostat vs. Allopurinol: Xanthine Oxidase Inhibition Potency (IC₅₀/Ki)

Febuxostat demonstrates a ~1,600-fold higher potency for inhibiting xanthine oxidase (XO)-dependent uric acid formation compared to allopurinol in vitro [1]. The reported IC₅₀ for febuxostat is 1.8 nM against bovine milk XO, while allopurinol exhibits an IC₅₀ of 2.9 µM under comparable assay conditions [1]. This potency difference is further supported by febuxostat's Ki value of 0.6 nM for XO inhibition [2].

Enzymology Xanthine Oxidase Inhibition In Vitro Pharmacology

Febuxostat vs. Allopurinol: Serum Urate Target Achievement in the CONFIRMS Phase 3 Trial

In the 6-month, randomized, double-blind CONFIRMS trial (n = 2,269), febuxostat 80 mg once daily was superior to allopurinol (300 mg or 200 mg based on renal function) for achieving the target serum urate (sUA) level of <6.0 mg/dL [1]. The proportion of subjects achieving target sUA was 67% for febuxostat 80 mg, compared to 45% for febuxostat 40 mg and 42% for allopurinol (P < 0.001 for febuxostat 80 mg vs. both comparators) [1]. Among subjects with mild/moderate renal impairment, febuxostat 80 mg achieved target sUA in 72% of patients versus 42% for allopurinol (P < 0.001) [1].

Clinical Pharmacology Gout Urate-Lowering Therapy Renal Impairment

Febuxostat vs. Topiroxostat: Plasma XOR Inhibitory Potency (IC₅₀) in db/db Mice

In a study using db/db mice, febuxostat's IC₅₀ against plasma xanthine oxidoreductase (XOR) activity in vitro was 12-fold higher than that of topiroxostat, another selective XO inhibitor [1]. Notably, in the presence of exogenous protein interference (a physiologically relevant condition), the IC₅₀ of febuxostat increased by approximately 13-fold, whereas topiroxostat's IC₅₀ increased by roughly 60-fold [1]. This indicates that febuxostat's inhibitory potency is more robust and less susceptible to attenuation by protein binding in plasma compared to topiroxostat.

Xanthine Oxidoreductase In Vivo Pharmacology Diabetic Nephropathy

Febuxostat vs. Allopurinol: Pharmacokinetic Profile and Renal Excretion Independence

Febuxostat exhibits a pharmacokinetic profile that is fundamentally distinct from allopurinol and its active metabolite oxypurinol, which are primarily eliminated renally [1]. Febuxostat is extensively metabolized, primarily via glucuronidation (22–44% of dose) and oxidation (2–8%), with only 1–6% of the dose excreted unchanged in urine [1]. The apparent oral clearance (CL/F) is 10.5 ± 3.4 L/h, with a terminal elimination half-life of 9.4 ± 4.9 h, supporting once-daily dosing without significant drug accumulation [2].

Pharmacokinetics Drug Metabolism Renal Pharmacology

Febuxostat vs. Allopurinol: Cardiovascular Safety in Gout Patients with Comorbidities (FAST Trial)

The FAST trial, a large prospective randomized open-label blinded-endpoint study, compared the cardiovascular safety of febuxostat versus allopurinol in patients with gout and at least one additional cardiovascular risk factor [1]. The study concluded that febuxostat was non-inferior to allopurinol with respect to the primary cardiovascular endpoint (a composite of hospitalization for non-fatal myocardial infarction or biomarker-positive acute coronary syndrome, non-fatal stroke, or cardiovascular death) [1]. Long-term febuxostat treatment was not associated with an increased risk of death or cardiovascular death compared to allopurinol [1]. This finding is critical context for interpreting earlier safety signals from the CARES trial and informs study design involving long-term febuxostat exposure.

Cardiovascular Safety Phase 4 Clinical Trial Pharmacovigilance

Febuxostat (CAS 144060-53-7): Validated Research and Industrial Application Scenarios Based on Quantitative Differentiation


In Vitro Xanthine Oxidase Inhibition Assays Requiring High-Potency, Low-Concentration Probe Compounds

Febuxostat's IC₅₀ of 1.8 nM and Ki of 0.6 nM for XO inhibition [1] enables its use as a high-potency positive control or reference inhibitor in enzymatic assays at sub-nanomolar to low nanomolar concentrations. This reduces solvent (e.g., DMSO) exposure to the enzyme and minimizes compound interference, providing cleaner assay readouts compared to allopurinol, which requires µM concentrations. Researchers validating novel XO inhibitors should use febuxostat as the benchmark for potency comparisons.

In Vivo Preclinical Models of Hyperuricemia and Gout, Especially with Renal Impairment

For animal studies where consistent systemic drug exposure is required, febuxostat's extensive hepatic metabolism and minimal (<6%) renal excretion of unchanged drug [2] ensure predictable pharmacokinetics independent of renal function. This is a critical advantage over allopurinol, which requires renal dose adjustment. The CONFIRMS trial data demonstrating superior urate lowering in patients with renal impairment (72% target achievement for febuxostat 80 mg vs. 42% for allopurinol) [3] validates this application and provides a translational rationale for using febuxostat in rodent models of chronic kidney disease with hyperuricemia.

Cardiovascular Pharmacology Studies in Gout or Metabolic Syndrome Models

The FAST trial's demonstration of febuxostat's cardiovascular non-inferiority to allopurinol [4] provides essential safety context for researchers using febuxostat in long-term studies involving cardiovascular endpoints. The compound can be employed in rodent models of heart failure, hypertension, or metabolic syndrome where XO-derived reactive oxygen species contribute to pathology, without the confounding concern of elevated cardiovascular mortality that earlier data had suggested.

Formulation Development and Solid-State Characterization Research

Febuxostat's extensive polymorphic landscape, including at least five crystalline forms (A, B, C, D, G) and one amorphous form as disclosed in U.S. Patent No. 6,225,474 [5], makes it an ideal model compound for solid-state chemistry research, polymorphism screening, and pharmaceutical formulation studies. Researchers investigating crystal engineering, solubility enhancement, or stability of polymorphic APIs can leverage the well-characterized febuxostat polymorph system as a reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Febuxostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.